5-Fluoro-1H-indol-6-amine

Übersicht

Beschreibung

5-Fluoro-1H-indol-6-amine is a compound with potential relevance in various fields due to its structural specificity and chemical reactivity. Its importance is underscored by research into its synthesis, properties, and applications in materials science and pharmaceuticals, excluding its drug use and side effects.

Synthesis Analysis

The synthesis of indole derivatives, including those structurally related to 5-Fluoro-1H-indol-6-amine, often involves complex reactions such as the Diels-Alder cycloaddition followed by cyclization and derivatization processes. For example, Lovel Kukuljan et al. (2016) outlined the synthesis of 5-methyl-6-acetyl substituted indole and gramine, employing a Diels-Alder reaction, acid-catalyzed cyclization, and Mannich reaction for derivatization (Kukuljan, Kranjc, & Perdih, 2016).

Molecular Structure Analysis

The molecular structure of indole derivatives reveals interactions such as hydrogen bonds and π-π interactions crucial for their stability and reactivity. The structures determined by X-Ray diffraction analysis show how molecular interactions influence the compound's stability and properties.

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including aminooxygenation, which has been used to synthesize chiral substituted indolines on a multigram scale, demonstrating the compound's versatility in synthetic chemistry (Sequeira, Bovino, Chipre, & Chemler, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and CNS Activity of Some Fluorine Containing 3-Indolylglyoxamides and Tryptamines :

- This study involved the synthesis of new 5-/6-fluoro-2-substitutedaryl-3-indolylglyoxamides and their corresponding tryptamines. These compounds were characterized by spectral studies and their central nervous system (CNS) activity was evaluated (Joshi, Pathak, & Chand, 1978).

Synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via Hypervalent Iodine Promoted Oxidative Diamination of Indoles :

- This research presents a method for oxidative diamination of substituted indoles, yielding a range of N-aryl-3-(arylimino)-3H-indol-2-amine derivatives. This process is significant for synthesizing valuable compounds in pharmaceutical chemistry (Jiang, Li, & Yu, 2018).

Synthesis and Studies on Antimicrobial, Anti-inflammatory, and Antiproliferative Activities of Heterocycles Derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole-2-carbohydrazides :

- This paper discusses the synthesis of heterocycles from various substituted indole-2-carbohydrazides, including 5-fluoro variants. These compounds showed moderate to good antiproliferative activity, indicating potential applications in cancer research (Narayana, Ashalatha, Raj, & Sarojini, 2009).

New Indole Derivatives as Potent and Selective Serotonin Uptake Inhibitors :

- This study explored new indole derivatives, including 5-fluoro-3-[(4-piperidinyl)methyl]indole, as serotonin uptake inhibitors. Such compounds could be significant in developing new treatments for depression and other mental health disorders (Malleron et al., 1993).

Synthesis and Antitumor Activities of 3-Substituted-5-FLuoro-1,2-dihydro-3H-indol-2-ones :

- This research focused on synthesizing new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones, demonstrating better inhibitory activity against certain cell lines than the control, suggesting potential antitumor applications (Houxing, 2009).

Zukünftige Richtungen

Indole derivatives, including 5-Fluoro-1H-indol-6-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles, including 5-Fluoro-1H-indol-6-amine, is still a central theme in organic synthesis .

Eigenschaften

IUPAC Name |

5-fluoro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUNYWQSRORGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567086 | |

| Record name | 5-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indol-6-amine | |

CAS RN |

121716-63-0 | |

| Record name | 5-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

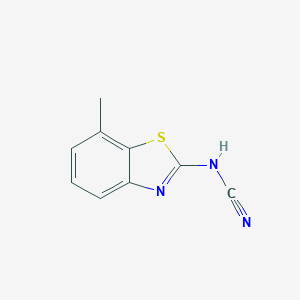

![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)

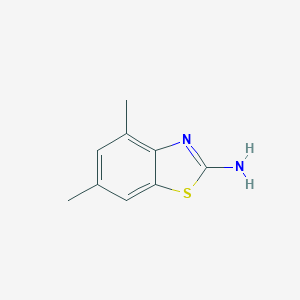

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)

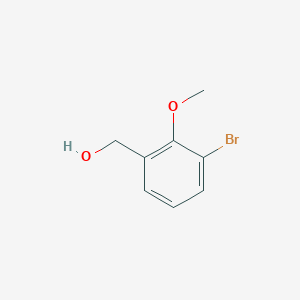

![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)